molecular formula C11H14N2O3 B2954061 1-[2-(Isopropylamino)-5-nitrophenyl]ethanone CAS No. 1187396-04-8

1-[2-(Isopropylamino)-5-nitrophenyl]ethanone

Cat. No.: B2954061
CAS No.: 1187396-04-8
M. Wt: 222.244
InChI Key: VHJADRQNKYOCLD-UHFFFAOYSA-N
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Description

1-[2-(Isopropylamino)-5-nitrophenyl]ethanone is an organic compound with the molecular formula C11H14N2O3 It is characterized by the presence of an isopropylamino group and a nitro group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Isopropylamino)-5-nitrophenyl]ethanone typically involves the nitration of a suitable precursor followed by amination. One common method includes the nitration of 2-acetylphenol to introduce the nitro group, followed by the introduction of the isopropylamino group through a substitution reaction. The reaction conditions often involve the use of strong acids for nitration and suitable amines for the substitution step.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during the nitration and amination steps. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Isopropylamino)-5-nitrophenyl]ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The isopropylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic or basic medium.

    Substitution: Various nucleophiles, suitable solvents, and sometimes heat or catalysts.

Major Products Formed:

    Reduction: 1-[2-(Isopropylamino)-5-aminophenyl]ethanone.

    Oxidation: 1-[2-(Isopropylamino)-5-nitrophenyl]ethanoic acid.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

1-[2-(Isopropylamino)-5-nitrophenyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Isopropylamino)-5-nitrophenyl]ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The isopropylamino group may facilitate binding to biological targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    1-[2-(Methylamino)-5-nitrophenyl]ethanone: Similar structure but with a methylamino group instead of an isopropylamino group.

    1-[2-(Ethylamino)-5-nitrophenyl]ethanone: Contains an ethylamino group.

    1-[2-(Propylamino)-5-nitrophenyl]ethanone: Contains a propylamino group.

Uniqueness: 1-[2-(Isopropylamino)-5-nitrophenyl]ethanone is unique due to the presence of the isopropylamino group, which may confer distinct steric and electronic properties compared to its analogs

Properties

IUPAC Name

1-[5-nitro-2-(propan-2-ylamino)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(2)12-11-5-4-9(13(15)16)6-10(11)8(3)14/h4-7,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJADRQNKYOCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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